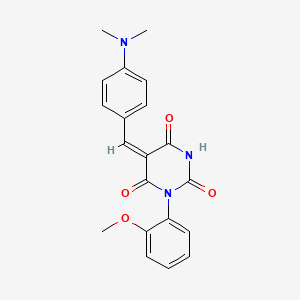
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities, particularly in anticancer applications. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine core : A six-membered ring containing nitrogen atoms.
- Dimethylamino group : Enhances solubility and may influence biological activity.
- Benzylidene moiety : Contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 314.35 g/mol |
| Melting Point | 159-160 °C |
| Solubility | Soluble in DMSO, ethanol |
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study: Cytotoxicity Evaluation
In a study evaluating the compound's effectiveness against the MDA-MB-231 breast cancer cell line, it was found to have an IC50 value of approximately 27.6 μM, indicating considerable potency compared to standard chemotherapeutics like paclitaxel . The presence of electron-withdrawing groups on the aromatic ring was correlated with enhanced activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzylidene and methoxy groups can significantly affect the compound's biological activity. For example:
- Electron-withdrawing groups : Increase cytotoxicity.
- Hydrophilicity : Enhances solubility and cellular uptake.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Dimethylamino substitution | Increased solubility and potency |
| Methoxy group position | Influences binding affinity |
| Aromatic substitutions | Alters electronic properties |
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of DNA synthesis : By interfering with nucleotide metabolism.
- Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Preliminary in vivo studies have shown promising results in animal models. The compound demonstrated a reduction in tumor size and improved survival rates when administered in conjunction with established chemotherapeutic agents.
Conclusion and Future Directions
The compound this compound represents a novel class of pyrimidine derivatives with significant anticancer potential. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy and reduced toxicity.
Future studies should focus on:
- Clinical trials : To assess safety and efficacy in humans.
- Combination therapies : To evaluate synergistic effects with other chemotherapeutics.
- Mechanistic studies : To fully understand its biological pathways and potential side effects.
特性
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-22(2)14-10-8-13(9-11-14)12-15-18(24)21-20(26)23(19(15)25)16-6-4-5-7-17(16)27-3/h4-12H,1-3H3,(H,21,24,26)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBNRJOZAXRLV-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














